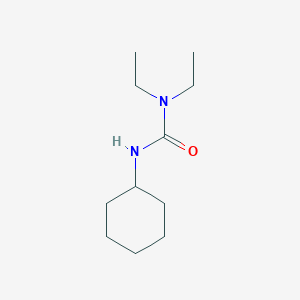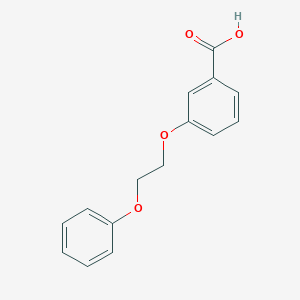
o-Ethyl 4-methylphenylthiocarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
O-Ethyl 4-methylphenylthiocarbamate, also known as EPTC, is a selective herbicide commonly used for weed control in various crops. It belongs to the thiocarbamate family of herbicides, which are widely used due to their broad-spectrum activity, low toxicity, and cost-effectiveness.
作用机制
O-Ethyl 4-methylphenylthiocarbamate works by inhibiting the synthesis of amino acids in susceptible plants, leading to a disruption of protein synthesis and cell division. It is absorbed by the roots and translocated to the shoots, where it accumulates in the growing points of the plants. This results in stunted growth, chlorosis, and eventually death of the weed.
Biochemical and Physiological Effects:
o-Ethyl 4-methylphenylthiocarbamate has been shown to have minimal toxicity to humans and animals. However, it can cause skin and eye irritation upon contact. In plants, o-Ethyl 4-methylphenylthiocarbamate can induce oxidative stress and alter the expression of genes involved in stress response and defense mechanisms.
实验室实验的优点和局限性
O-Ethyl 4-methylphenylthiocarbamate is a widely used herbicide in agricultural settings, making it readily available for research purposes. Its low cost and broad-spectrum activity make it a popular choice for weed control. However, its selectivity for certain crops and potential for environmental contamination are important factors to consider when conducting lab experiments.
未来方向
There are several areas of research that could be explored in relation to o-Ethyl 4-methylphenylthiocarbamate. These include:
1. Investigating the potential of o-Ethyl 4-methylphenylthiocarbamate as a fungicide and insecticide.
2. Developing new formulations of o-Ethyl 4-methylphenylthiocarbamate that are more effective and environmentally friendly.
3. Studying the mechanisms of resistance to o-Ethyl 4-methylphenylthiocarbamate in weeds and developing strategies to overcome resistance.
4. Exploring the potential of o-Ethyl 4-methylphenylthiocarbamate as a tool for studying plant stress response and defense mechanisms.
5. Investigating the potential of o-Ethyl 4-methylphenylthiocarbamate as a tool for studying the regulation of gene expression in plants.
In conclusion, o-Ethyl 4-methylphenylthiocarbamate is a widely used herbicide with broad-spectrum activity and low toxicity. Its mechanism of action involves the inhibition of amino acid synthesis in susceptible plants, leading to stunted growth and eventual death. o-Ethyl 4-methylphenylthiocarbamate has been extensively studied for its herbicidal activity in various crops, and there are several areas of future research that could be explored.
合成方法
O-Ethyl 4-methylphenylthiocarbamate can be synthesized by reacting o-ethyl aniline with carbon disulfide and methyl chloroformate in the presence of a base such as sodium hydroxide. The resulting intermediate is then treated with thionyl chloride to form the final product, o-Ethyl 4-methylphenylthiocarbamate. The synthesis of o-Ethyl 4-methylphenylthiocarbamate is a multi-step process that requires careful control of reaction conditions to ensure high yields and purity.
科学研究应用
O-Ethyl 4-methylphenylthiocarbamate has been extensively studied for its herbicidal activity in various crops, including maize, soybean, cotton, and wheat. It has been shown to effectively control a wide range of weeds, including annual grasses, broadleaf weeds, and sedges. In addition to its herbicidal properties, o-Ethyl 4-methylphenylthiocarbamate has also been investigated for its potential as a fungicide and insecticide.
属性
CAS 编号 |
5308-12-3 |
|---|---|
产品名称 |
o-Ethyl 4-methylphenylthiocarbamate |
分子式 |
C10H13NOS |
分子量 |
195.28 g/mol |
IUPAC 名称 |
O-ethyl N-(4-methylphenyl)carbamothioate |
InChI |
InChI=1S/C10H13NOS/c1-3-12-10(13)11-9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H,11,13) |
InChI 键 |
NMCDNAPZBCSEEG-UHFFFAOYSA-N |
手性 SMILES |
CCOC(=NC1=CC=C(C=C1)C)S |
SMILES |
CCOC(=S)NC1=CC=C(C=C1)C |
规范 SMILES |
CCOC(=S)NC1=CC=C(C=C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



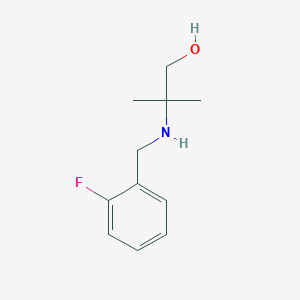
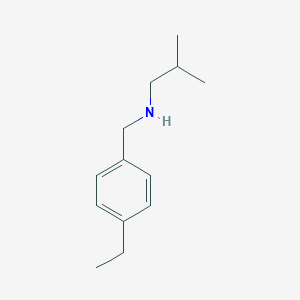
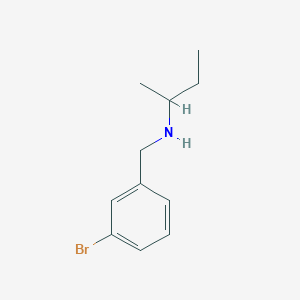
![2-[(4-Chlorobenzyl)amino]-2-methyl-1-propanol](/img/structure/B181009.png)
![4-{[(3-Methyl-2-thienyl)methyl]amino}benzoic acid](/img/structure/B181010.png)
![1-Propyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B181011.png)
![2-[2-(Sec-butyl)phenoxy]butanoic acid](/img/structure/B181012.png)
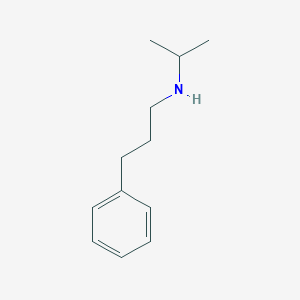
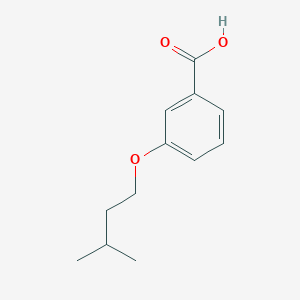
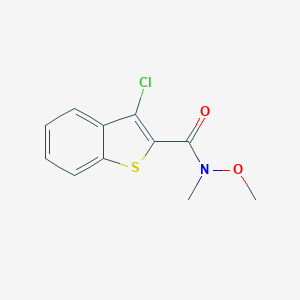
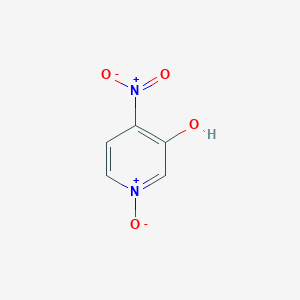
![[1-(4-Methylbenzyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B181019.png)
